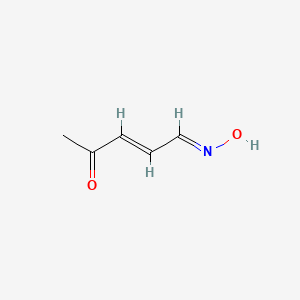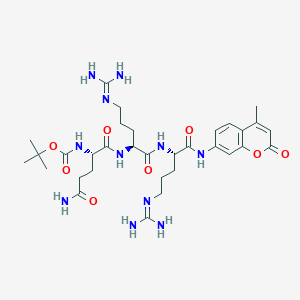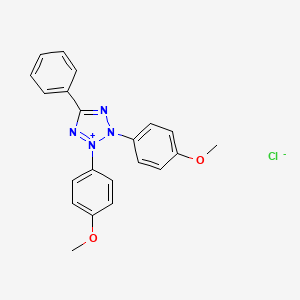
2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride (BMTPC) is a tetrazolium salt (TZ) that has been widely used in scientific research for its ability to detect cellular metabolic activity. It is also known as XTT, 2,3-bis(4-methoxyphenyl)-5-(4-sulfophenyl)-2H-tetrazolium, inner salt, and 2,3-bis(4-methoxyphenyl)-5-phenyl-1H-tetrazolium chloride. BMTPC is a colorless, water-soluble, crystalline powder that is widely used as a biomarker for cell viability in a variety of cell types.
Scientific Research Applications
Synthesis of Hybrid Compounds
The compound has been used in the synthesis of new hybrid compounds. For instance, a hybrid compound of chalcone-salicylate has been synthesized using a linker mode approach. The structure of the title compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Anticancer Research
The compound has shown potential in anticancer research. In a study, the title compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the title compound has a cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate .
Preparation of Phosphines
The compound has been used in the preparation of phosphines. The base decomposition of bis(4-methoxyphenyl)bis(hydroxymethyl)phosphonium chloride with NEt 3 led to the diaryl(hydroxymethyl)phosphine .
Synthesis of Cytotoxic Copper(I) Complexes
The compound has been used in the synthesis of cytotoxic copper(i) complexes. A new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (i) complexes has been synthesized .
5. Preparation of New Porous Organic Ligands The compound has been used in the preparation of new porous organic ligands. Tris (2-methoxy-5-vinylphenyl)phosphine has been synthesized as a monomer for the preparation of new porous organic ligands .
Synthesis of Donor-Acceptor Type Polymers
The compound has been used in the synthesis of donor-acceptor type polymers. Four D-A type monomers containing electron rich thiophene derivatives groups as donor units and electron deficient 2,3-bis (4- (decyloxy)phenyl)pyrido [4,3-b]pyrazine groups as acceptor units have been synthesized .
properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUGQFAXQCKHN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium Chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

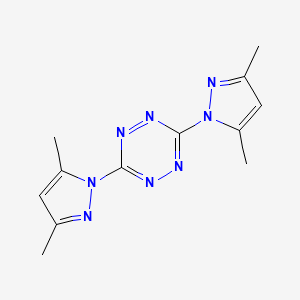

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)
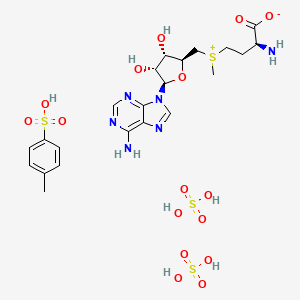
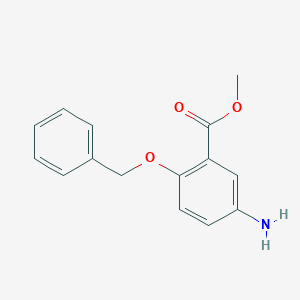
![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxybenzoic Acid](/img/no-structure.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141435.png)
![(2R,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol](/img/structure/B1141436.png)

